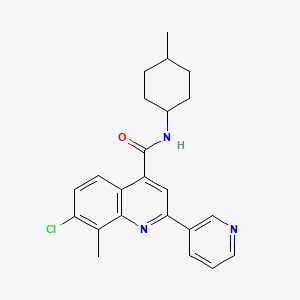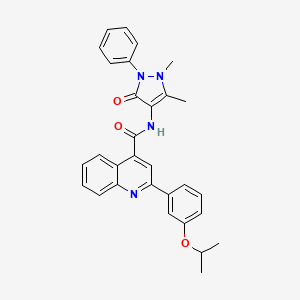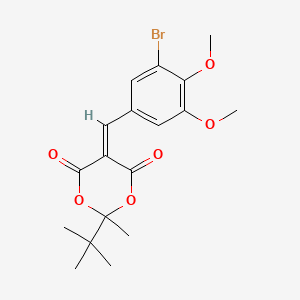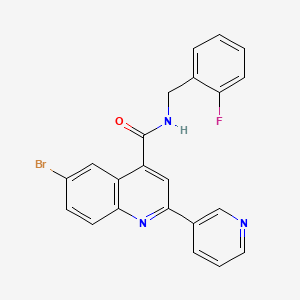
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CMT-3, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been studied extensively for its potential in treating various diseases, including cancer, osteoporosis, and inflammatory disorders.
Wirkmechanismus
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. By inhibiting MMP activity, this compound prevents the degradation of extracellular matrix proteins, which are essential for maintaining tissue structure and function. This leads to the induction of apoptosis in cancer cells, the reduction of bone loss in osteoporosis, and the reduction of inflammation and pain in inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. In osteoporosis research, this compound has been shown to increase bone density and reduce bone loss by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. In inflammatory disorder research, this compound has been shown to reduce inflammation and pain by inhibiting the activity of inflammatory cells, such as macrophages and neutrophils.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, increase bone density in osteoporosis, and reduce inflammation and pain in inflammatory disorders. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One direction is to further investigate its potential in treating various types of cancer, including those that are resistant to chemotherapy. Another direction is to investigate its potential in treating other bone-related disorders, such as osteoarthritis. Additionally, further research is needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential in treating various diseases, including cancer, osteoporosis, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It works by inducing apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, this compound has been shown to increase bone density and reduce bone loss. In inflammatory disorder research, this compound has been shown to reduce inflammation and pain.
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-14-5-7-17(8-6-14)26-23(28)19-12-21(16-4-3-11-25-13-16)27-22-15(2)20(24)10-9-18(19)22/h3-4,9-14,17H,5-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOUKXUSAGSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)

![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)


![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504153.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504187.png)

![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)
